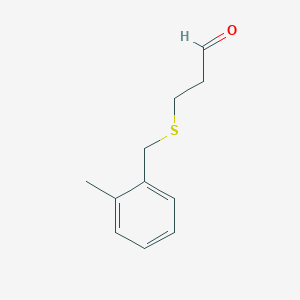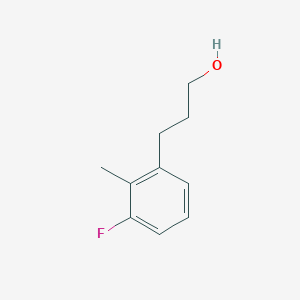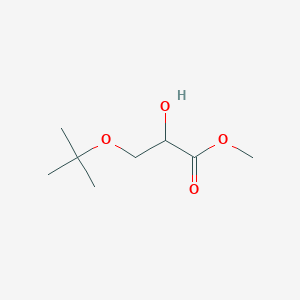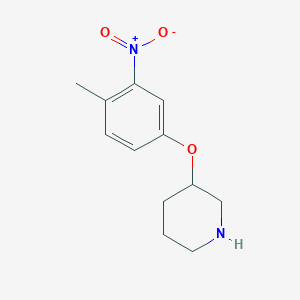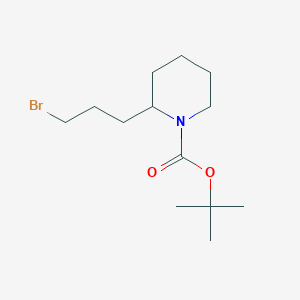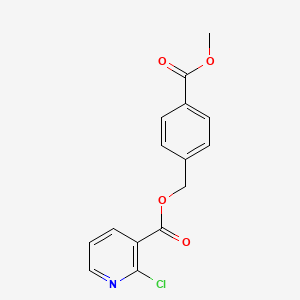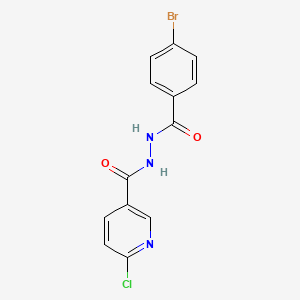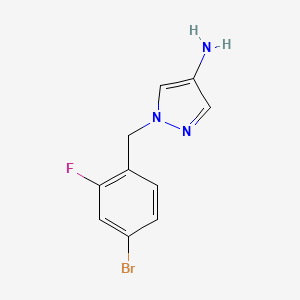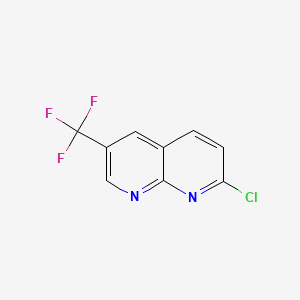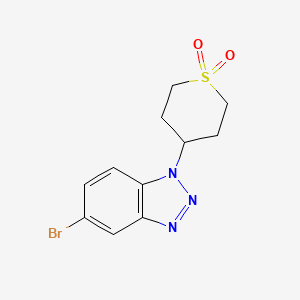
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety substituted with a bromine atom and a thiane-1,1-dione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Bromination: The benzotriazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiane-1,1-dione Attachment: The brominated benzotriazole is reacted with a thiane-1,1-dione precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiane-1,1-dione group can undergo oxidation or reduction reactions to form different sulfur-containing functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzotriazoles.
Oxidation and Reduction Products: These reactions can yield sulfoxides, sulfones, or other sulfur-containing derivatives.
科学的研究の応用
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Lacks the bromine substitution, which may affect its reactivity and biological activity.
5-bromo-1H-1,2,3-benzotriazole: Contains the bromine-substituted benzotriazole moiety but lacks the thiane-1,1-dione group.
1H-1,2,3-benzotriazole: The parent benzotriazole compound without any substitutions.
Uniqueness
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of the bromine-substituted benzotriazole and the thiane-1,1-dione group. This unique structure may confer specific reactivity and potential biological activity that distinguishes it from similar compounds.
特性
分子式 |
C11H12BrN3O2S |
|---|---|
分子量 |
330.20 g/mol |
IUPAC名 |
4-(5-bromobenzotriazol-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2 |
InChIキー |
PQPNXMQVRFCQIW-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C=C(C=C3)Br)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
